molecular formula C17H13ClN2O B14138762 N-[(3-chlorophenyl)methyl]quinoline-2-carboxamide CAS No. 783308-43-0

N-[(3-chlorophenyl)methyl]quinoline-2-carboxamide

Cat. No.: B14138762
CAS No.: 783308-43-0
M. Wt: 296.7 g/mol
InChI Key: WRIXAHXNRSCTJP-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]quinoline-2-carboxamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]quinoline-2-carboxamide typically involves the reaction of 3-chlorobenzylamine with quinoline-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]quinoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-chlorophenyl)methyl]quinoline-2-carboxamide is unique due to the presence of both the quinoline core and the 3-chlorophenylmethyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

783308-43-0

Molecular Formula

C17H13ClN2O

Molecular Weight

296.7 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]quinoline-2-carboxamide

InChI

InChI=1S/C17H13ClN2O/c18-14-6-3-4-12(10-14)11-19-17(21)16-9-8-13-5-1-2-7-15(13)20-16/h1-10H,11H2,(H,19,21)

InChI Key

WRIXAHXNRSCTJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCC3=CC(=CC=C3)Cl

solubility

3.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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